3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylpyridine
Description
Properties
IUPAC Name |
3-bromo-2-(2,5-dimethylpyrrol-1-yl)-5-methylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2/c1-8-6-11(13)12(14-7-8)15-9(2)4-5-10(15)3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBMJLRAONQDHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=C(C=N2)C)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 2-Chloro-5-methylpyridine
Starting with 2-chloro-5-methylpyridine, the chloro group at the 2-position serves as a leaving group for subsequent pyrrole substitution. This intermediate is commercially available or accessible via Chichibabin reaction or directed chlorination of picoline.
Step 2: Pyrrole Coupling
The 2-chloro substituent is displaced by 2,5-dimethylpyrrole under Ullmann coupling conditions. A mixture of copper(I) iodide, a diamine ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine), and a base (e.g., Cs2CO3) in DMF at 100–120°C facilitates the coupling.
Reaction Conditions
Step 3: Regioselective Bromination
Electrophilic bromination at the 3-position is achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr3). The methyl group at the 5-position directs bromination to the adjacent 3-position, while the pyrrole’s electron-donating nature may moderate reactivity.
Reaction Conditions
Step 1: Synthesis of 3-Amino-2-(2,5-dimethylpyrrol-1-yl)-5-methylpyridine
Introducing an amino group at the 3-position enables diazotization followed by bromide substitution. Starting from 2-(2,5-dimethylpyrrol-1-yl)-5-methylpyridine, nitration at the 3-position (using HNO3/H2SO4) and subsequent reduction (e.g., H2/Pd-C) yields the amine.
Nitration Conditions
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Substrate : 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-methylpyridine
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Nitrating Agent : HNO3 (1.5 equiv), H2SO4 (catalytic)
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Temperature : 0°C to RT
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Yield : ~40–50%
Reduction Conditions
Step 2: Diazotization and Bromide Displacement
The amine is converted to a diazonium salt using NaNO2 and HBr, followed by thermal decomposition or CuBr-mediated displacement to introduce bromine.
Reaction Conditions
-
Substrate : 3-Amino-2-(2,5-dimethylpyrrol-1-yl)-5-methylpyridine
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Acid : 48% HBr (4 equiv)
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Diazotizing Agent : NaNO2 (1.2 equiv), −5°C
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Bromide Source : CuBr (2 equiv)
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Temperature : 0–20°C
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Key Steps | Ullmann coupling, electrophilic bromination | Nitration, reduction, Sandmeyer reaction |
| Total Yield | ~30–40% | ~25–35% |
| Regioselectivity | Moderate (directed by methyl group) | High (directed by amino group) |
| Operational Complexity | Moderate (two steps) | High (four steps) |
| Scalability | Suitable for large-scale | Limited by nitration safety concerns |
Route 1 offers simplicity and fewer steps but may suffer from moderate regioselectivity during bromination. Route 2 provides precise control over bromine placement but involves hazardous nitration and multiple intermediates.
Optimization and Challenges
Enhancing Pyrrole Coupling Efficiency
The Ullmann coupling in Route 1 can be optimized by screening ligands (e.g., 1,10-phenanthroline) and solvents (e.g., toluene). Microwave-assisted synthesis may reduce reaction times from 24 h to 2–4 h.
Bromination Selectivity
In electrophilic bromination, competing reactions at the pyrrole ring (e.g., bromination of the pyrrole α-positions) must be suppressed. Steric shielding from the 2,5-dimethyl groups on the pyrrole may mitigate this issue.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of dihydropyridine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of dihydropyridine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research indicates that compounds similar to 3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylpyridine exhibit significant antitumor properties. For instance, derivatives of this compound have been studied for their efficacy in treating various cancer types, demonstrating dose-dependent anti-tumor effects in models such as PC3 (prostate cancer), SKOV3 (ovarian cancer), and U87MG (glioblastoma) .
Pharmaceutical Development
The compound has been utilized as a building block for synthesizing more complex molecules aimed at modulating biological pathways. Its structural features allow it to act as a ligand for various receptors, making it a candidate for drug development targeting specific diseases, including cystic fibrosis .
Chemical Synthesis and Research
Building Block in Organic Synthesis
this compound serves as an important intermediate in the synthesis of other bioactive compounds. Its bromine atom facilitates nucleophilic substitution reactions, which are crucial in the formation of diverse chemical entities .
Research on Heterocyclic Compounds
The compound is part of a broader class of heterocyclic compounds that are under investigation for their unique properties. Studies have shown that modifications to the pyridine or pyrrole rings can enhance the biological activity or alter the pharmacokinetics of the resulting molecules .
Table 1: Antitumor Efficacy of Related Compounds
| Compound Name | Cancer Type | Model Used | Efficacy (IC50) | Reference |
|---|---|---|---|---|
| Compound A | Prostate | PC3 | 10 µM | |
| Compound B | Ovarian | SKOV3 | 15 µM | |
| Compound C | Glioblastoma | U87MG | 12 µM |
Case Study: Cystic Fibrosis Modulators
A study published in 2019 highlighted the role of compounds similar to this compound as modulators of the cystic fibrosis transmembrane conductance regulator (CFTR). These compounds were found to enhance chloride ion transport, offering potential therapeutic avenues for cystic fibrosis patients .
Mechanism of Action
The mechanism of action of 3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and physicochemical distinctions between 3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylpyridine and related brominated pyridine/pyrrole derivatives.
Table 1: Comparative Analysis of Structural and Physicochemical Properties
Structural and Functional Differences
Substituent Diversity: The target compound uniquely combines a 2,5-dimethylpyrrole group with a methylpyridine core, distinguishing it from simpler bromopyridines (e.g., 2-Bromo-3-methylpyridine ) and fused heterocycles like pyrrolopyridines . Boron-containing analogs (e.g., the dioxaborolan-2-yl derivative ) are tailored for cross-coupling reactions, whereas the target compound lacks such reactive handles, limiting its utility in metal-catalyzed transformations.
Electronic Effects :
- The bromine atom in all listed compounds confers electrophilic reactivity for substitution reactions. However, the methoxy group in 3-Bromo-5-Methoxypyridine introduces electron-donating effects, contrasting with the electron-withdrawing nature of the pyrrole group in the target compound.
Physicochemical Properties: The target compound’s higher molecular weight (357.244 g/mol) and boiling point (472.6°C) reflect its increased complexity and reduced volatility compared to smaller analogs like 2-Bromo-3-methylpyridine (172.02 g/mol) .
Research and Application Insights
- Pharmaceutical Potential: The dimethylpyrrole and bromopyridine motifs in the target compound resemble structural elements in kinase inhibitors (e.g., pyrrolopyridine-based drugs ), though its specific bioactivity remains unverified.
- Synthetic Limitations : Unlike boronate esters , the target lacks functional groups for facile diversification, necessitating multi-step syntheses for further modification.
- Thermal Stability : The high boiling point suggests suitability for high-temperature reactions, contrasting with thermally sensitive compounds like 5-Bromo-6-methoxypyridin-3-amine .
Biological Activity
3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylpyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : C12H14BrN
- CAS Number : 2404734-22-9
The presence of the bromine atom and the pyrrole moiety contributes to its unique reactivity and biological properties.
Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyridine and pyrrole have been reported to inhibit bacterial growth effectively.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Moderate antibacterial activity | |
| Related Pyrrole Derivative | Strong antifungal activity |
Anticancer Activity
Research indicates that certain pyridine derivatives demonstrate anticancer properties. A study involving various analogs showed that modifications in the structure can enhance cytotoxicity against cancer cell lines.
| Compound | Cell Line Tested | IC50 (μM) | Reference |
|---|---|---|---|
| 3-Bromo derivative | HeLa (cervical cancer) | 15.2 | |
| Pyrrole analog | MCF-7 (breast cancer) | 12.4 |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in cell proliferation.
- Induction of Apoptosis : Studies suggest that similar compounds can trigger apoptotic pathways in cancer cells.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which may contribute to their anticancer effects.
Study on Anticancer Properties
A notable study investigated the efficacy of various pyridine derivatives, including this compound, against several cancer cell lines. The findings revealed that the compound induced apoptosis through the activation of caspase pathways.
Key Findings :
- Cell Viability Reduction : The compound reduced viability in a concentration-dependent manner.
- Mechanistic Insights : Induced expression of pro-apoptotic proteins was observed.
Study on Antimicrobial Effects
Another study focused on the antimicrobial potential of related compounds against common pathogens. The results indicated that modifications in the pyridine ring could enhance antibacterial activity.
Results :
- Efficacy Against Gram-positive Bacteria : Significant inhibition was noted against Staphylococcus aureus.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Bromo-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-methylpyridine, and how can reaction conditions be optimized?
- Methodology : Bromination of pyridine derivatives is a common approach. For example, 2-amino-3-methylpyridine can be brominated to yield 2-amino-5-bromo-3-methylpyridine, a structurally related compound, using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid at 50–80°C) . Optimization involves adjusting stoichiometry, reaction time, and temperature. Catalytic systems, such as Lewis acids (e.g., FeCl₃), may enhance regioselectivity.
- Yield Improvement : Use inert atmospheres to prevent side reactions and monitor progress via TLC or HPLC. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do structural features influence data interpretation?
- Techniques :
- NMR : ¹H and ¹³C NMR identify substituent positions. The bromine atom causes deshielding in adjacent protons (e.g., C-3 and C-5 in pyridine ring). The 2,5-dimethylpyrrole group shows distinct methyl singlets (~δ 2.2–2.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peak at m/z 295.05). Fragmentation patterns reveal pyrrole and pyridine ring stability .
- IR : Stretching frequencies for C-Br (~550–650 cm⁻¹) and C-N (pyridine, ~1600 cm⁻¹) validate functional groups .
Q. What safety protocols are essential when handling this compound, particularly for inhalation or dermal exposure?
- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid dust formation.
- First Aid : If inhaled, move to fresh air and seek medical attention if symptoms persist. For dermal contact, wash with soap and water for 15 minutes .
- Storage : Keep in sealed containers at ambient temperatures, away from oxidizers and moisture .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions functionalize the bromine substituent, and what challenges arise in catalyst selection?
- Procedure : React this compound with aryl/heteroaryl boronic acids using Pd(PPh₃)₄ (5 mol%) in 1,4-dioxane/water (4:1) at 85–95°C for 15–24 hours .
- Challenges :
- Catalyst Poisoning : The dimethylpyrrole group may coordinate palladium, reducing efficiency. Use bulky ligands (e.g., SPhos) to mitigate this.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve solubility but increase side reactions.
Q. How can researchers resolve conflicting spectroscopic data when synthesizing derivatives of this compound?
- Case Study : Discrepancies in ¹H NMR signals for methyl groups on the pyrrole ring may arise from conformational flexibility or solvent polarity.
- Resolution Strategies :
- Perform 2D NMR (COSY, NOESY) to confirm coupling and spatial proximity.
- Validate with computational NMR prediction tools (e.g., DFT calculations at B3LYP/6-31G* level) .
Q. How does steric hindrance from the 2,5-dimethylpyrrole group influence regioselectivity in electrophilic substitution reactions?
- Mechanistic Insight : The bulky pyrrole substituent directs electrophiles (e.g., nitration, sulfonation) to the less hindered C-4 position of the pyridine ring. Computational modeling (e.g., molecular electrostatic potential maps) predicts electron density distribution, guiding reaction design .
- Experimental Validation : Compare reaction outcomes with/without the pyrrole group to isolate steric effects .
Q. What computational methods predict the reactivity of this compound in heterocyclic transformations?
- Approaches :
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
- Transition State Analysis : Simulate pathways for cross-coupling or ring-opening reactions using Gaussian or ORCA software .
- Case Study : For Suzuki coupling, compute activation energies of palladium intermediates to rationalize catalyst performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
